Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate
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Overview
Description
Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[430]non-4-ene-5-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers, hydroxyl groups, and a bicyclic nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the bicyclic nonane ring system, the introduction of hydroxyl groups, and the attachment of various functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic core.
Hydroxylation reactions: to introduce hydroxyl groups.
Esterification reactions: to attach the methyl ester group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl groups and bicyclic systems.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity.
Pathway involvement: Participating in or disrupting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate analogs with slight modifications in functional groups.
Other bicyclic nonane derivatives: with different substituents.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H38O14 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
methyl (1R,4aS,6S,7R,7aR)-6-[(2S,3S,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H38O14/c1-4-12-13(5-6-28)15(10-38-26(12)41-27-22(32)21(31)20(30)18(8-29)40-27)24(34)39-17-7-14-16(23(33)36-3)9-37-25(35)19(14)11(17)2/h4,9-14,17-22,25-32,35H,1,5-8H2,2-3H3/t11-,12-,13-,14+,17-,18+,19-,20-,21-,22+,25+,26-,27-/m0/s1 |
InChI Key |
MXXRZVWQIBOVFZ-FPUGRXEOSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@H]1[C@@H](OC=C2C(=O)OC)O)OC(=O)C3=CO[C@H]([C@H]([C@@H]3CCO)C=C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)OC(=O)C3=COC(C(C3CCO)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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